Sofosbuvir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis C virus infection (HCV) in adults and children 3 years of age and older who meet specific requirements, as determined by a health care provider.

HCV infection can be an opportunistic infection (OI) of HIV.

Sofosbuvir (tradename Sovaldi) is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as sofosbuvir. As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B (non-structural protein 5B) [synthesis]. NS5B, an RNA-dependent RNA polymerase, is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity. Sofosbuvir and other direct acting antivirals are therefore very potent options for the treatment of Hepatitis C, as they exhibit a high barrier to the development of resistance. This is an important advantage relative to HCV drugs that target other viral enzymes such as the protease, for which rapid development of resistance has proven to be an important cause of therapeutic failure. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Sofosbuvir as first line therapy in combination with other antivirals for all six genotypes of Hepatitis C. Depending on the genotype, sofosbuvir is often used in combination with other antivirals such as [DB09027], [DB11613], [DB09102], [DB06290], [DB11574], [DB11575], [DB00811], [DB00008], or [DB00022] with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Treatment with direct acting antivirals such as sofosbuvir is associated with very minimal side effects, with the most common being headache and fatigue. Lack of significant side effects and short duration of therapy is a considerable advantage over older interferon- and ribavirin-based regimens, which were limited by infusion site reactions, reduced blood count, and neuropsychiatric effects. Since 2014, sofosbuvir has been available as a fixed dose combination product with [DB09027] (tradename Harvoni) used for the treatment of chronic Hepatitis C. Approved in October 2014 by the FDA, Harvoni is indicated for the treatment of HCV genotypes 1, 4, 5, and 6 with or without [DB00811] depending on the level of liver damage or cirrhosis. When combined together, ledipasvir and sofosbuvir as the combination product Harvoni has been shown to achieve a SVR between 93 and 99% after 12 weeks of treatment. Its use has also proven successful in the treatment of HCV in patients co-infected with HIV. Sofosbuvir is also available as a fixed dose combination product with [DB11613] as the commercially available product Epclusa. First approved in June 2016, Epclusa is the first combination HCV product indicated for the treatment of all genotypes of Hepatitis C with or without cirrhosis. Epclusa is also currently the most potent HCV antiviral medication on the market with a sustained virologic response (SVR) after 12 weeks of therapy of 93-99% depending on genotype and level of cirrhosis. Both Canadian and American guidelines list Epclusa as a first line recommendation for all genotypes of HCV. Notably, sofosbuvir has come under intense scrutiny since its release to market in 2013. With the price per pill set at $1000, a 12-week treatment can cost upwards of $84,000 per patient.

Sofosbuvir is a Hepatitis C Virus Nucleotide Analog NS5B Polymerase Inhibitor. The mechanism of action of sofosbuvir is as a RNA Replicase Inhibitor.

Sofosbuvir is an oral nucleoside analogue and potent inhibitor of the hepatitis C virus (HCV) RNA polymerase that is used in combination with other antiviral agents to treat chronic hepatitis C. Elevations in serum enzyme levels during sofosbuvir therapy are uncommon, and it has not been implicated convincingly in cases of clinically apparent liver injury with jaundice. Nevertheless, and for unknown reasons, successful antiviral therapy of hepatitis C with sofosbuvir and other direct acting agents in patients with cirrhosis is occasionally complicated by hepatic decompensation; furthermore, treatment can cause reactivation of hepatitis B in susceptible patients coinfected with the hepatitis B virus (HBV).

Sofosbuvir is an orally available nucleotide prodrug and a hepatitis C virus (HCV) NS5B polymerase inhibitor with potential HCV inhibiting activity. Upon oral administration, sofosbuvir is metabolized to 2'-deoxy-2'-alpha-fluoro-beta-C-methyluridine-5'-monophosphate, which is then converted into the active triphosphate nucleotide that inhibits the NS5B polymerase, thereby preventing viral replication. The HCV NS5B protein, an RNA-dependent RNA polymerase, is essential for the replication of the viral HCV RNA genome.

A uridine monophosphate analog inhibitor of HEPATITIS C VIRUS (HCV) polymerase NS5B that is used as an ANTIVIRAL AGENT in the treatment of CHRONIC HEPATITIS C.

See also: Ledipasvir; sofosbuvir (component of); Sofosbuvir; velpatasvir; voxilaprevir (component of); Sofosbuvir; velpatasvir (component of).

Sofosbuvir

CAS No.: 1190307-88-0

Cat. No.: VC1570101

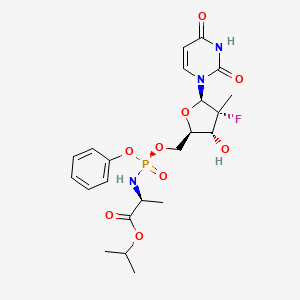

Molecular Formula: C22H29FN3O9P

Molecular Weight: 529.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1190307-88-0 |

|---|---|

| Molecular Formula | C22H29FN3O9P |

| Molecular Weight | 529.5 g/mol |

| IUPAC Name | propan-2-yl 2-[[[(4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

| Standard InChI | InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14?,16?,18?,20?,22-,36+/m1/s1 |

| Standard InChI Key | TTZHDVOVKQGIBA-IECBXEDQSA-N |

| Isomeric SMILES | CC(C)OC(=O)C(C)N[P@](=O)(OCC1C([C@@](C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

| SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

| Canonical SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

| Appearance | white solid powder |

| Colorform | White to off-white crystalline solid |

Introduction

Chemical Properties and Structure

Sofosbuvir has a molecular formula of C22H29FN3O9P and a molecular weight of 529.45 . Physically, it appears as a white to off-white powder with specific solubility characteristics that facilitate its pharmaceutical formulation and biological activity . The compound exhibits good solubility of ≥ 2 mg/mL across the physiologically relevant pH range of 2-7.7 at 37°C . Its partition coefficient (log P) is 1.62, and it has a pKa value of 9.3 .

The commercial formulation of sofosbuvir, marketed as SOVALDI tablets, contains several excipients in its core: mannitol, microcrystalline cellulose, croscarmellose sodium, silicon dioxide, and magnesium stearate . The film coating consists of polyvinyl alcohol, titanium dioxide, macrogol 3350, purified talc, and yellow iron oxide . These ingredients contribute to the stability, bioavailability, and patient acceptability of the finished pharmaceutical product.

Mechanism of Action

Sofosbuvir functions as a nucleotide analog inhibitor that specifically targets the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase, which is essential for viral replication . As a prodrug, sofosbuvir requires intracellular metabolism to exert its antiviral activity .

The activation pathway of sofosbuvir is particularly advantageous as it takes place predominantly in the liver – the primary site of HCV infection . Following administration, sofosbuvir undergoes extensive first-pass metabolism in hepatic cells, where it is converted to its pharmacologically active form, a uridine analog triphosphate known as GS-461203 . The metabolic pathway involves:

-

Initial cleavage by cathepsin A (CatA) and carboxylesterase 1 (CES1)

-

Subsequent amino acid removal by histidine triad nucleotide-binding protein 1 (HINT1)

-

Phosphorylation steps catalyzed by uridine monophosphate-cytidine monophosphate (UMP-CMP) kinase and nucleoside diphosphate (NDP) kinase

Once activated, the triphosphate metabolite mimics the natural substrate of the NS5B polymerase and competes for incorporation into the growing RNA chain during viral replication . When incorporated into the viral RNA by the NS5B polymerase, sofosbuvir acts as a chain terminator, effectively preventing further elongation of the RNA chain and halting viral replication . Specifically, sofosbuvir prevents HCV viral replication by binding to the two Mg2+ ions present in the HCV NS5B polymerase's GDD active site motif .

Pharmacokinetics

Absorption

Sofosbuvir demonstrates favorable oral bioavailability, reaching its maximum plasma concentration (Cmax) in approximately 0.5 to 2 hours after administration, with a maximal concentration of 567 ng/mL . This rapid absorption supports its convenient once-daily dosing regimen, which represents a significant improvement over previous HCV treatments requiring multiple daily doses or parenteral administration .

Elimination

Following metabolism, sofosbuvir is ultimately converted to the inactive metabolite GS-331007, which is primarily eliminated renally . Both GS-331007 and sofosbuvir exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing .

Comparative pharmacokinetic studies have shown that HCV-infected patients had modestly lower (39%) GS-331007 area under the plasma concentration-time curve (AUC) and higher sofosbuvir AUC (60%) compared to healthy subjects . Despite these differences, no dose adjustments are necessary in patients with any degree of hepatic impairment or mild to moderate renal impairment .

Clinical Efficacy

Clinical Trial Results

Sofosbuvir has demonstrated remarkable efficacy in the treatment of chronic HCV infection across multiple clinical trials. The standard efficacy measure is sustained virological response (SVR), defined as undetectable HCV RNA at 12 or 24 weeks after the end of treatment.

In the NEUTRINO study, the combination of sofosbuvir with pegylated interferon (PEG-IFN) and ribavirin achieved an SVR rate of 90% (95% CI, 87 to 93) 12 weeks after therapy completion, which was significantly superior to the adjusted historical response rate of 60% (P < 0.001) .

A dose of 400 mg of sofosbuvir has been established as most effective, with treatment durations ranging from 12 to 24 weeks in various combinations with PEG-IFN and ribavirin in phase 2 clinical trials . Numerous phase 3 clinical trials have consistently confirmed high SVR rates with sofosbuvir-based regimens across different patient populations and HCV genotypes .

Efficacy data collected 12 weeks post-treatment were available for 210 patients in one study, further confirming the sustained effectiveness of sofosbuvir-based therapeutic approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume